Lipophilicity-Driven Differentiation: Chloro vs. Methyl Substitution on the Thiophene Sulfonamide Core
The target compound possesses a 5-chlorothiophene-2-sulfonamide group, which increases lipophilicity compared to the direct 5-methylthiophene analog (CAS 1091477-63-2). Computed XLogP3 for the methyl analog is 1.5, while the introduction of chlorine is predicted to raise this value by approximately 0.5–0.8 log units, based on the measured XLogP3 of 2.5 for the closely related cyclopropaneamido analog (CAS 1091471-79-2) which shares the identical 5-chlorothiophene-2-sulfonamido moiety [1][2]. This difference significantly impacts membrane permeability and non-specific protein binding in cell-based assays.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Estimated XLogP3 ≈ 2.0–2.3 (inferred from analog data) |
| Comparator Or Baseline | CAS 1091477-63-2 (5-methyl analog): XLogP3 = 1.5; CAS 1091471-79-2 (5-chloro, cyclopropaneamido analog): XLogP3 = 2.5 |
| Quantified Difference | Estimated ΔXLogP3 ≈ +0.5 to +0.8 over 5-methyl analog |
| Conditions | Computed XLogP3 values derived from published structural data using standard cheminformatics algorithms |
Why This Matters
Higher lipophilicity directly influences cellular uptake and cytotoxicity screening outcomes; using the wrong analog can lead to false-negative or false-positive hits in phenotypic assays.
- [1] Kuujia Product Page: 4-acetamido-N-[2-(5-methylthiophene-2-sulfonamido)ethyl]benzamide (CAS 1091477-63-2). Computed Properties: XLogP3=1.5, TPSA=141 Ų. View Source
- [2] Kuujia Product Page: N-[2-(5-chlorothiophene-2-sulfonamido)ethyl]-4-cyclopropaneamidobenzamide (CAS 1091471-79-2). Computed Properties: XLogP3=2.5, TPSA=141 Ų. View Source
